8-(Mesitylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 8-(Mesitylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane features a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with two distinct sulfonyl substituents: a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group at position 8 and a phenylsulfonyl group at position 2. This structure confers unique steric and electronic properties due to the bulky mesityl group and the electron-withdrawing sulfonyl moieties.
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c1-17-15-18(2)21(19(3)16-17)31(27,28)23-11-9-22(10-12-23)24(13-14-29-22)30(25,26)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMYSZAETRNWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Mesitylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a compound belonging to the class of spirocyclic compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H24N2O4S2
- Molecular Weight : 396.53 g/mol
This compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors. The specific mechanism of action for this compound is not fully elucidated; however, its structural analogs have been shown to interact with soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation .
Antihypertensive Effects
Studies have demonstrated that diazaspiro compounds can exhibit significant antihypertensive effects. For instance, derivatives based on the diazaspiro[4.5]decane framework have been identified as potent sEH inhibitors, leading to decreased blood pressure in animal models . This suggests that this compound may possess similar properties.
Anti-inflammatory Properties
Compounds within this class have also been investigated for their anti-inflammatory effects. Inhibitors of sEH are known to reduce inflammation by modulating the levels of epoxyeicosatrienoic acids (EETs), which are involved in various inflammatory processes . This potential activity could position this compound as a candidate for treating inflammatory diseases.
Study 1: Antihypertensive Activity
A study conducted on a series of diazaspiro compounds revealed that those with sulfonamide groups exhibited enhanced activity against sEH. The administration of these compounds resulted in significant reductions in mean arterial pressure in spontaneously hypertensive rats when dosed at 30 mg/kg . This highlights the potential therapeutic application of this compound in hypertension management.
Study 2: In Vitro Inhibition of sEH
In vitro assays demonstrated that certain diazaspiro derivatives could effectively inhibit sEH activity at low micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications to the sulfonamide moieties enhance binding affinity and inhibitory potency . This suggests that similar modifications could be explored for optimizing the biological activity of this compound.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The mesitylsulfonyl group (C₉H₁₁SO₂) significantly increases molecular weight compared to smaller substituents like methylsulfonyl (CH₃SO₂). For example, replacing methylsulfonyl with mesitylsulfonyl in ’s compound would raise the molecular weight by ~84 Da (assuming similar core structures).
- The target compound (dual sulfonyl groups) likely exceeds 400 Da, though exact data are unavailable .
Phenylsulfonyl and nitro groups () are electron-withdrawing, which may influence stability and intermolecular interactions .
Solubility and storage conditions vary; phenylsulfonyl derivatives require refrigeration, whereas methoxy-substituted analogs may face solubility issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
